CWP232291 -

CWP232291

Catalog Number: EVT-255880
CAS Number:
Molecular Formula: C27H33F3N4O3
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CWP232291 is a small molecule and prodrug of CWP232204 targeting Src associated in mitosis, of 68 kDa (Sam68 or KHDRBS1), with potential antineoplastic activity. CWP232291 is converted in serum into its active form CWP232204 which binds to Sam68, thereby resulting in the induction of apoptosis in selective cancer cells. Due to the multimodular structure of Sam68, the apoptosis mediated by CWP232204-Sam68 interaction can be attributed to 1) activation of transcription factor NF-kB induced by tumor necrosis factor alpha signaling, 2) alternative splicing of BCL-2 apoptosis gene, driving the balance towards pro-apoptotic as opposed to anti-apoptotic isoforms, 3) down-regulation of the anti-apoptotic protein survivin via Want signaling.
Overview

CWP232291 is a small molecule identified as an inhibitor of the Wnt/β-catenin signaling pathway, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to suppress tumor growth by modulating this signaling pathway.

Source

CWP232291 was developed by JW Pharmaceutical Corporation based in Seoul, Korea. It has been evaluated in clinical settings, particularly for its efficacy against relapsed or refractory acute myeloid leukemia and other cancers associated with aberrant Wnt signaling .

Classification

CWP232291 is classified as a Wnt/β-catenin inhibitor. This classification is significant because the Wnt/β-catenin pathway is frequently dysregulated in various cancers, making inhibitors like CWP232291 potential candidates for targeted cancer therapies .

Synthesis Analysis

Methods

The synthesis of CWP232291 involves several chemical reactions aimed at constructing its specific molecular architecture. While detailed synthetic routes are proprietary, the compound has been synthesized through methods that typically include:

  • Virtual Screening: Initial identification of potential inhibitors through computational methods.
  • Organic Synthesis Techniques: Utilizing standard organic chemistry techniques such as coupling reactions and functional group modifications to build the desired structure.

Technical Details

The synthesis process often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of CWP232291 post-synthesis .

Molecular Structure Analysis

Structure

CWP232291 has a complex molecular structure that facilitates its interaction with the Wnt signaling components. The precise three-dimensional conformation is critical for its biological activity.

Data

While the exact molecular formula and structure are not disclosed in detail within available literature, it is known that CWP232291 effectively binds to key proteins involved in the Wnt/β-catenin pathway, thereby inhibiting their activity. This interaction ultimately leads to the degradation of β-catenin, preventing its translocation to the nucleus and subsequent gene activation .

Chemical Reactions Analysis

Reactions

CWP232291 primarily functions through competitive inhibition of the β-catenin protein's interactions within the Wnt signaling cascade. This inhibition triggers a series of downstream effects:

  • Degradation of β-catenin: By promoting the phosphorylation of β-catenin, leading to its ubiquitination and subsequent proteasomal degradation.
  • Alteration of Gene Expression: Inhibition results in decreased transcription of target genes associated with cell proliferation and survival.

Technical Details

The compound's mechanism involves disrupting the formation of the β-catenin/TCF complex necessary for gene transcription. Experimental assays have demonstrated that treatment with CWP232291 leads to significant reductions in target gene expression levels in various cancer cell lines .

Mechanism of Action

Process

The mechanism by which CWP232291 exerts its effects can be summarized as follows:

  1. Inhibition of Wnt Ligand Binding: By blocking Wnt ligands from activating their receptors.
  2. Stabilization of Degradation Complex: Enhancing the formation and activity of the β-catenin degradation complex.
  3. Reduction in Nuclear β-catenin Levels: Leading to decreased transcriptional activity related to cell growth and survival.

Data

Studies indicate that CWP232291 not only inhibits β-catenin accumulation but also activates cellular stress responses, contributing to its anti-tumor effects .

Physical and Chemical Properties Analysis

Physical Properties

CWP232291 exhibits properties typical of small organic molecules used in drug development:

  • Solubility: Soluble in common organic solvents; specific solubility data may vary based on formulation.
  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy.

Chemical Properties

Chemical analyses suggest that CWP232291 possesses:

  • Moderate Lipophilicity: Important for cellular uptake.
  • Specific Binding Affinity: High affinity for target proteins involved in the Wnt signaling pathway.

Relevant studies have characterized these properties through various assays including solubility tests and binding affinity measurements .

Applications

CWP232291's primary application lies within scientific research and clinical trials focused on cancer therapy. Its ability to inhibit the Wnt/β-catenin pathway makes it a candidate for treating:

  • Castration-resistant Prostate Cancer: Demonstrated efficacy in preclinical models.
  • Acute Myeloid Leukemia: Undergoing clinical trials to assess safety and effectiveness.

Research continues into its broader applications across various malignancies characterized by aberrant Wnt signaling pathways .

Introduction to CWP232291 and Wnt/β-Catenin Signaling

Role of Wnt/β-Catenin Pathway in Oncogenesis and Disease Progression

The Wnt/β-catenin signaling pathway represents a phylogenetically conserved molecular cascade that governs fundamental cellular processes including proliferation, differentiation, stemness maintenance, and tissue homeostasis [2] [6]. In physiological conditions, β-catenin levels remain tightly regulated through a multiprotein destruction complex comprising Axin, APC, GSK3β, and CK1. This complex facilitates β-catenin phosphorylation, ubiquitination, and proteasomal degradation, maintaining low cytoplasmic concentrations [2] [6]. Pathological activation occurs through Wnt ligand binding to Frizzled (FZD) receptors and LRP5/6 co-receptors, disrupting the destruction complex and enabling β-catenin stabilization and nuclear translocation. Within the nucleus, β-catenin forms transcriptional complexes with TCF/LEF factors, driving expression of oncogenes such as c-MYC, CCND1 (cyclin D1), and SURVIVIN [3] [6].

Aberrant Wnt/β-catenin activation constitutes a hallmark of diverse malignancies. In ovarian cancer—the eighth leading cause of cancer mortality among women—hyperactivation correlates with advanced stage diagnosis, chemoresistance, and metastasis [6]. Epithelial ovarian cancers (particularly high-grade serous carcinoma) demonstrate nuclear β-catenin accumulation in >30% of cases, associated with cancer stem cell maintenance through ALDH1A1 regulation and miRNA biogenesis dysregulation [6]. Similarly, in castration-resistant prostate cancer (CRPC), Wnt/β-catenin signaling integrates with AR, PI3K/mTOR, and MAPK pathways, facilitating therapeutic resistance through nuclear β-catenin-AR co-localization and upregulation of anti-apoptotic factors [3] [4]. The pathway’s tissue-agnostic role in oncogenesis underscores its therapeutic relevance.

Table 1: Oncogenic Consequences of Wnt/β-Catenin Pathway Dysregulation in Selected Cancers

Cancer TypePrevalence of Pathway DysregulationKey Oncogenic MechanismsClinical Consequences
Ovarian Cancer30-40% of epithelial subtypesStemness maintenance (ALDH1A1), PARPi resistance, Metastasis via miRNA dysregulationPlatinum resistance, High relapse rate (>70% within 3 years)
Prostate Cancer40-60% of CRPC casesAR splice variant stabilization, Survivin upregulation, Anti-apoptotic gene expressionResistance to abiraterone/enzalutamide, Metastatic progression
Acute Myeloid Leukemia50-70% of casesSelf-renewal of leukemia stem cells, Microenvironment interactionsRelapse after chemotherapy, Poor prognosis

Rationale for Targeting β-Catenin in Hematologic and Solid Tumors

β-catenin represents a convergence point for oncogenic Wnt signaling, making it a rational therapeutic target across diverse malignancies. In ovarian cancer, preclinical models demonstrate that β-catenin inhibition reverses platinum resistance—a critical clinical challenge given that >70% of patients relapse within three years despite debulking surgery and platinum/taxane chemotherapy [6]. Cisplatin-resistant ovarian cell lines exhibit upregulated β-catenin activity, which promotes survival through anti-apoptotic gene expression . Patient-derived organoids from recurrent ovarian tumors similarly demonstrate β-catenin dependency, confirming its role in disease progression [6].

In prostate cancer, β-catenin physically interacts with androgen receptor (AR) and its splice variants (e.g., AR-V7), driving transcriptional programs that bypass conventional androgen deprivation [3] [4]. This crosstalk establishes β-catenin as a resistance node against second-generation AR-targeted agents like enzalutamide and abiraterone. Hematologic malignancies likewise depend on Wnt/β-catenin for leukemia stem cell (LSC) maintenance. LSCs evade conventional chemotherapy through β-catenin-mediated self-renewal and microenvironment interactions, serving as reservoirs for relapse in acute myeloid leukemia (AML) [7] [9]. The mechanistic versatility of β-catenin across solid and liquid tumors validates its targeting for cancer therapy.

CWP232291 as a Novel Peptidomimetic Small Molecule Inhibitor

CWP232291 (CWP-232291) is a first-in-class peptidomimetic small molecule prodrug designed to disrupt Wnt/β-catenin signaling through multimodal mechanisms. Its chemical structure enables rapid conversion in serum to the active metabolite CWP232204 [5] [7]. The active form directly binds Sam68 (Src-associated substrate during mitosis of 68 kDa), a multifunctional adaptor protein implicated in Wnt signal transduction [5]. This binding disrupts Sam68-mediated transcriptional activation and pre-mRNA splicing, tipping the balance toward pro-apoptotic BCL-2 splice variants while suppressing anti-apoptotic factors like survivin [5].

Concomitantly, CWP232204 induces endoplasmic reticulum (ER) stress, triggering the unfolded protein response (UPR) via upregulation of the pro-apoptotic protein CHOP (CCAAT/-enhancer-binding protein homologous protein) and phosphorylation of eIF2α [3] [9]. ER stress culminates in caspase-3-dependent apoptosis while independently promoting β-catenin degradation via proteasomal pathways [3] [9]. This dual mechanism—transcriptional modulation and proteostasis disruption—enables potent suppression of oncogenic β-catenin signaling. Unlike antibody-based Wnt inhibitors, CWP232291's small molecular weight (~500 Da) facilitates tissue penetration, making it suitable for targeting solid tumor microenvironments and hematopoietic niches [7] [9].

Table 2: Multimodal Mechanisms of CWP232291 (Prodrug) and Its Active Metabolite CWP232204

Molecular TargetBiological ConsequenceDownstream Effects
Sam68 (KHDRBS1)Disrupted Wnt signal transduction; Altered BCL-2 splicingIncreased pro-apoptotic BCL-2 isoforms; Reduced survivin expression
Endoplasmic ReticulumER stress induction; CHOP upregulation; eIF2α phosphorylationCaspase-3 activation; PARP cleavage; Apoptosis
β-catenin complexEnhanced degradation; Nuclear translocation blockadeDownregulation of MYC, CCND1, SURVIVIN; Inhibition of TCF/LEF transcription

CWP232291 demonstrates broad preclinical activity against diverse malignancies. In ovarian cancer models, it attenuated tumor growth in vitro and in vivo, with notable efficacy against cisplatin-resistant cell lines and patient-derived organoids [6]. CRPC models similarly showed sensitivity, with CWP232291 suppressing AR/AR-V7 expression and inducing apoptosis in abiraterone-resistant primary cells [3] [4]. Phase I trials in relapsed/refractory AML and myelodysplastic syndrome (MDS) patients demonstrated pharmacodynamic proof-of-concept, with >90% reduction in β-catenin and 77% survivin suppression in bone marrow samples correlating with clinical responses [7] [9] [10]. The compound’s ability to target cancer stem cells and overcome therapy-resistant populations positions it as a promising agent for molecularly-driven oncology therapeutics.

Figure: Structural and Functional Profile of CWP232291

[Prodrug Structure: CWP232291]  |  v  Serum Esterases  |  v  [Active Metabolite: CWP232204] → Binds SAM68 → Alters Splicing (Pro-apoptotic BCL-2 isoforms)  |  v  Induces ER Stress → CHOP ↑ / eIF2α-P ↑ → Caspase-3 Activation → Apoptosis  |  v  Promotes β-catenin Degradation → Inhibits TCF/LEF Transcription → Downregulates MYC, SURVIVIN, CCND1  

Properties

Product Name

CWP232291

Molecular Formula

C27H33F3N4O3

Synonyms

CWP-232291; CWP232291; CWP 232291.;NONE

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.